2-Cyanothiazole-4-carboxylic acid
Overview
Description
2-Cyanothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H2N2O2S and its molecular weight is 154.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Cyanothiazole-4-carboxylic acid, a derivative of thiazole, has been found to have significant biological activities . The primary targets of this compound are Metallo-β-lactamases (MBLs), which are zinc-dependent enzymes capable of hydrolyzing all bicyclic β-lactam antibiotics . These enzymes pose a great threat to public health due to their role in antibiotic resistance .
Mode of Action
this compound acts as a broad-spectrum MBL inhibitor . It interacts with its targets by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This interaction inhibits the activity of MBLs, thereby preventing the hydrolysis of β-lactam antibiotics .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to antibiotic resistance. By inhibiting MBLs, this compound disrupts the normal function of these enzymes, preventing them from breaking down β-lactam antibiotics . This disruption can help to overcome antibiotic resistance in bacteria that produce MBLs .
Pharmacokinetics
It is known that the compound exhibits favorable synergistic efficacy with meropenem, a carbapenem antibiotic, in a murine sepsis model . This suggests that this compound may have good bioavailability and can effectively reach its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit MBLs. By preventing these enzymes from hydrolyzing β-lactam antibiotics, this compound can help to overcome antibiotic resistance in bacteria that produce MBLs . This can lead to more effective treatment of bacterial infections with β-lactam antibiotics .
Action Environment
It is known that the compound’s efficacy can be influenced by factors such as the presence of other drugs (eg, Meropenem) and the specific characteristics of the bacterial strains it is used against
Properties
IUPAC Name |
2-cyano-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDKWORZYQKOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211527-90-0 | |
Record name | 2-Cyano-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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